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Compound of Interest

Compound Name:
1-Hydroxycyclobutanecarboxylic

acid

Cat. No.: B1337850 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
hydroxycyclobutanecarboxylic acid. Due to the limited availability of public experimental

spectra for this specific compound, this guide presents a combination of predicted data and

experimental data for closely related structural analogs. This information is intended to serve as

a valuable resource for researchers and professionals involved in drug development and

chemical analysis.

Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 1-
hydroxycyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
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Chemical Shift (ppm) Multiplicity Assignment

~12.0 Singlet (broad) -COOH

~3.5 Singlet (broad) -OH

2.0 - 2.4 Multiplet -CH₂- (cyclobutane ring)

1.8 - 2.0 Multiplet -CH₂- (cyclobutane ring)

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~180 C=O (carboxylic acid)

~70 C-OH (quaternary)

~30 -CH₂- (cyclobutane ring)

~15 -CH₂- (cyclobutane ring)

Infrared (IR) Spectroscopy
The IR spectrum of 1-hydroxycyclobutanecarboxylic acid is expected to show characteristic

absorption bands for the hydroxyl and carboxylic acid functional groups.

Wavenumber (cm⁻¹) Functional Group Description

3300 - 2500 O-H (Carboxylic Acid) Broad and strong

~3200 O-H (Alcohol) Broad

~2950 C-H (Aliphatic) Medium

1710 - 1760 C=O (Carboxylic Acid) Strong

1210 - 1320 C-O (Carboxylic Acid) Medium

Mass Spectrometry (MS)
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Mass spectrometry data for 1-hydroxycyclobutanecarboxylic acid would provide information

about its molecular weight and fragmentation pattern.

m/z Ion

116.0473 [M]⁺ (Molecular Ion)

117.0546 [M+H]⁺

139.0365 [M+Na]⁺

99.0440 [M-OH]⁺

71.0491 [M-COOH]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These

are general protocols and may require optimization for specific instrumentation and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid 1-hydroxycyclobutanecarboxylic acid.

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a

clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

Ensure the sample is fully dissolved. If necessary, gently warm the tube or use a vortex

mixer.

If the sample contains particulate matter, filter the solution through a small plug of glass wool

in a Pasteur pipette into the NMR tube.

Data Acquisition (¹H and ¹³C NMR):

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
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For ¹H NMR, the spectral width is set to cover the expected chemical shift range (e.g., 0-14

ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-

noise ratio.

For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). A larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such

as tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or

acetone) and allowing it to dry completely.

Place a small amount of the solid 1-hydroxycyclobutanecarboxylic acid onto the center of

the ATR crystal.

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact

with the crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 1-hydroxycyclobutanecarboxylic acid in a suitable volatile

solvent (e.g., methanol or acetonitrile).
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The concentration should be optimized for the specific mass spectrometer and ionization

technique used.

Data Acquisition (e.g., Electrospray Ionization - ESI):

The sample solution is introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

For ESI, the sample is ionized by applying a high voltage to a capillary, generating charged

droplets that desolvate to produce gas-phase ions.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis

of a synthesized organic compound like 1-hydroxycyclobutanecarboxylic acid.
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Experimental Workflow for Spectroscopic Analysis

Synthesis of
1-Hydroxycyclobutanecarboxylic Acid

Purification
(e.g., Recrystallization, Chromatography)

Sample Preparation

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Elucidation
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Caption: Workflow for Spectroscopic Analysis.
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Role in Drug Development
1-hydroxycyclobutanecarboxylic acid and its derivatives are valuable building blocks in

medicinal chemistry. Their rigid cyclobutane scaffold can impart favorable pharmacological

properties to drug candidates, such as improved metabolic stability and binding affinity. A

notable application is in the synthesis of pregabalin, an anticonvulsant and anxiolytic drug.

The following diagram illustrates a simplified conceptual pathway from a starting material to a

potential drug candidate, highlighting the role of spectroscopic analysis in quality control.
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Conceptual Drug Development and QC Pathway
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(e.g., Cyclobutanone)
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Caption: Drug Development and QC Pathway.
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To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
of 1-Hydroxycyclobutanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337850#spectroscopic-data-for-1-
hydroxycyclobutanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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